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molecular formula C6H9BrN2O2 B8494936 3-(3-Bromo-1-propyl)-2,4-imidazolidindione

3-(3-Bromo-1-propyl)-2,4-imidazolidindione

Cat. No. B8494936
M. Wt: 221.05 g/mol
InChI Key: PAFZWIWLAYALEW-UHFFFAOYSA-N
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Patent
US04337250

Procedure details

The potassium salt of 2,4-imidazolinedione (hydantoin; 5.5 g, 0.04 mole; prepared as in Example 44) was reacted with 1,3-dibromopropane (14.3 ml, 0.14 mole) in 50 ml of dimethylformamide for 16 hours at room temperature and then for 2 hours at reflux. The reaction mixture was filtered, evaporated to dryness, and the residue recrystallized from isopropyl alcohol (950 mg, m.p. 103°-106° C., m/e 222/220).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].[NH:2]1[CH2:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Br:9][CH2:10][CH2:11][CH2:12]Br>CN(C)C=O>[Br:9][CH2:10][CH2:11][CH2:12][N:4]1[C:5](=[O:7])[CH2:6][NH:2][C:3]1=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
5.5 g
Type
reactant
Smiles
N1C(NC(C1)=O)=O
Name
Quantity
14.3 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 2 hours at reflux
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from isopropyl alcohol (950 mg, m.p. 103°-106° C., m/e 222/220)

Outcomes

Product
Name
Type
Smiles
BrCCCN1C(NCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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